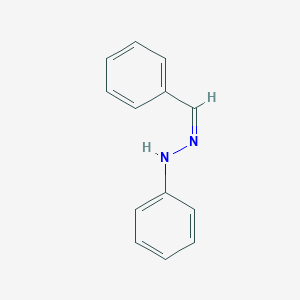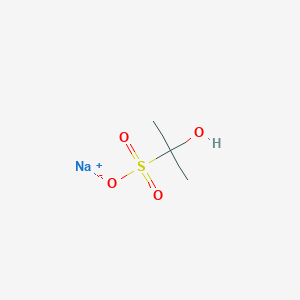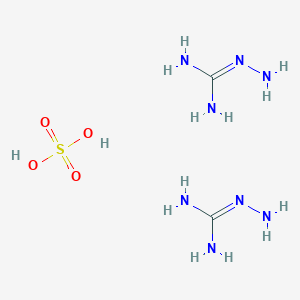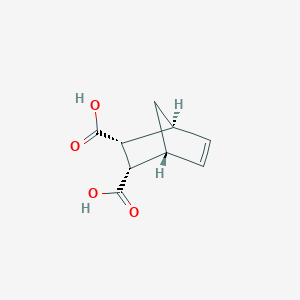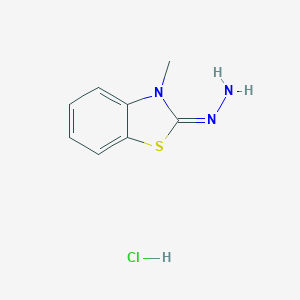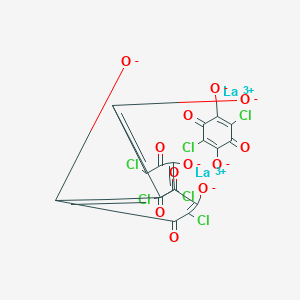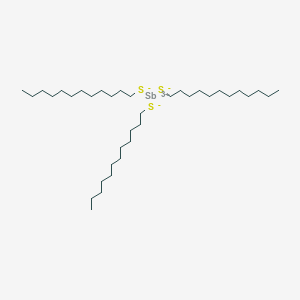
Tris(dodecylthio)antimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dodecylthio)antimony (TDTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDTA is a member of the organoantimony family and is widely used in various fields of science, including catalysis, electronics, and material sciences.
Aplicaciones Científicas De Investigación
Tris(dodecylthio)antimony has been extensively used in scientific research due to its unique properties. Tris(dodecylthio)antimony is a versatile catalyst that can catalyze various chemical reactions, including polymerization, oxidation, and reduction reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, where it can improve the conductivity and stability of organic semiconductors.
Mecanismo De Acción
The mechanism of action of Tris(dodecylthio)antimony is not fully understood, but it is believed to involve the transfer of electrons between Tris(dodecylthio)antimony and the reactants. Tris(dodecylthio)antimony can act as a Lewis acid, accepting electron pairs from the reactants, or as a Lewis base, donating electron pairs to the reactants. The unique electronic properties of Tris(dodecylthio)antimony make it an effective catalyst for various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Tris(dodecylthio)antimony. However, studies have shown that Tris(dodecylthio)antimony can induce oxidative stress in cells, leading to cell death. Additionally, Tris(dodecylthio)antimony can interact with proteins and enzymes, affecting their activity and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris(dodecylthio)antimony has several advantages for lab experiments, including its high stability and solubility in organic solvents. Additionally, Tris(dodecylthio)antimony is a relatively inexpensive catalyst compared to other organometallic compounds. However, Tris(dodecylthio)antimony has some limitations, including its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling Tris(dodecylthio)antimony.
Direcciones Futuras
There are several future directions for Tris(dodecylthio)antimony research. One potential area of research is the development of new Tris(dodecylthio)antimony-based catalysts for various chemical reactions. Additionally, Tris(dodecylthio)antimony can be used as a dopant in organic electronics, and further research can be done to improve its electronic properties. Furthermore, studies can be conducted to investigate the biochemical and physiological effects of Tris(dodecylthio)antimony in more detail.
Conclusion:
In conclusion, Tris(dodecylthio)antimony is a versatile organometallic compound that has gained significant attention in scientific research. Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol, and it has been extensively used as a catalyst in various chemical reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, and studies have shown that it can induce oxidative stress in cells. Tris(dodecylthio)antimony has several advantages for lab experiments, but it also has limitations due to its toxicity. Future research can be done to develop new Tris(dodecylthio)antimony-based catalysts and investigate its biochemical and physiological effects in more detail.
Métodos De Síntesis
Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol in the presence of a base. The reaction proceeds through a substitution reaction, where the chlorine atoms in antimony trichloride are replaced by dodecylthio groups, resulting in the formation of Tris(dodecylthio)antimony. The purity of the synthesized Tris(dodecylthio)antimony can be improved by using a purification method such as column chromatography.
Propiedades
Número CAS |
6939-83-9 |
|---|---|
Nombre del producto |
Tris(dodecylthio)antimony |
Fórmula molecular |
C36H75S3S |
Peso molecular |
725.9 g/mol |
Nombre IUPAC |
antimony(3+);dodecane-1-thiolate |
InChI |
InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3 |
Clave InChI |
UJVGUYGIZTWRML-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3] |
SMILES canónico |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




